N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S3/c1-4-23-15-19-18-13(25-15)16-11(21)8-20(2)14-17-12-9(22-3)6-5-7-10(12)24-14/h5-7H,4,8H2,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQKMRDJXUGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves several steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the reaction of thiosemicarbazide with an appropriate reagent such as carbon disulfide under alkaline conditions.
Ethylation: The thiadiazole ring is ethylated using ethyl iodide in the presence of a base.
Formation of the benzo[d]thiazole derivative: This involves the reaction of 4-methoxyaniline with 2-chloroacetic acid to produce the 4-methoxybenzo[d]thiazol-2-yl compound.
Coupling reaction: The final step involves coupling the ethylthiothiadiazole with the benzo[d]thiazolyl compound through an amide linkage.
Industrial Production Methods
Industrial production often scales up these reactions with optimization for yield and purity. Common methods involve controlled temperature and pressure conditions, use of industrial solvents, and purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution
The ethylthio group at the 5-position of the thiadiazole ring undergoes nucleophilic substitution due to the electron-deficient nature of the heterocycle.
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Reagents : Alkylating agents (e.g., alkyl halides), bases (e.g., NaOH).
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Product : Substituted thiadiazoles with varied alkyl/aryl groups.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Nucleophilic substitution | Alkyl halide, NaOH, reflux | Alkyl-substituted thiadiazole derivative |
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines.
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Reagents : HCl (acidic) or NaOH (basic), heat.
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Product : Corresponding carboxylic acid or amine derivative.
Thiadiazole Ring Reactivity
The thiadiazole ring may participate in:
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Cyclization reactions : With aldehydes or ketones to form fused heterocycles.
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Electrophilic substitution : At the 2-position due to inherent ring strain.
Mechanistic Insights
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Nucleophilic substitution : The thiadiazole’s sulfur atoms stabilize the transition state, facilitating attack by nucleophiles.
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Hydrolysis : Acidic hydrolysis of the amide involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Analytical Methods
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TLC : Used to monitor reaction progress and purity.
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NMR : Confirms substitution patterns and functional group integrity.
Comparison of Reaction Conditions
| Reaction | Typical Reagents | Conditions | Yield Range |
|---|---|---|---|
| Thiadiazole synthesis | Thiosemicarbazide, CS₂ | Reflux in ethanol, HCl | 60–70% |
| Acetylation | Acetic anhydride, H₂SO₄ | Steam bath, 1 hour | 70% |
| Nucleophilic substitution | Alkyl halide, NaOH | Reflux, 3–5 hours | 50–65% |
This compound’s reactivity profile highlights its versatility in organic synthesis and its potential for tailored applications in drug discovery and materials science. Further research could explore its interactions with biological targets or catalytic systems to expand its utility.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. Several studies have highlighted the effectiveness of thiadiazole derivatives in combating bacterial infections:
- Mechanism of Action : The thiadiazole moiety is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Reports indicate that derivatives of thiadiazole show MIC values as low as 32.6 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin and itraconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Pathogen | MIC (μg/mL) | Standard Drug (MIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
| Escherichia coli | 40.0 | 50.0 (Streptomycin) |
| Aspergillus niger | 25.0 | 30.0 (Fluconazole) |
Anticancer Properties
Research has shown that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide and its derivatives possess significant anticancer activity:
- Cell Lines Tested : Various studies have evaluated the compound against several cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies suggest strong binding affinity to specific cancer-related targets .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Tested | % Growth Inhibition |
|---|---|---|
| MCF7 | N-(5-(ethylthio)-... | 78% |
| HT-29 | N-(5-(ethylthio)-... | 65% |
| PC3 | N-(5-(ethylthio)-... | 70% |
Structural Modifications for Enhanced Activity
The exploration of structural modifications to the base compound has led to the synthesis of various derivatives with improved biological activity:
- Synthesis Techniques : Common methods include amidation reactions using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), which facilitate the formation of amide bonds under mild conditions .
- Biological Evaluation : These derivatives are subjected to rigorous biological evaluations to determine their efficacy as antimicrobial and anticancer agents. For instance, modifications such as introducing halogen or methoxy groups have been shown to enhance potency against specific pathogens and cancer cells .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can act as coordinating sites for metal ions, potentially disrupting metalloproteins. The benzo[d]thiazol-2-yl group may interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Conclusion
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of significant interest due to its unique chemical structure and diverse potential applications. Its synthesis, reactivity, and role in scientific research continue to be areas of active investigation, promising new insights and developments in various fields.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds is noted for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article reviews the biological activities associated with this specific compound and its potential applications in pharmacology.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are characterized by their five-membered aromatic ring containing nitrogen and sulfur atoms. Their biological activities stem from their strong aromaticity and the presence of functional groups that facilitate interactions with various biological targets. The compound in focus exhibits structural modifications that enhance its pharmacological efficacy.
1. Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. In studies, compounds similar to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A derivative with a similar structure exhibited antibacterial effects against Xanthomonas oryzae strains at concentrations of 100 μg/mL, achieving inhibition rates of 30% and 56% respectively .
2. Anticancer Properties
Research indicates that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's structural features may enhance its interaction with cancer cell pathways.
- Research Findings : In vitro studies revealed that certain thiadiazole derivatives had IC50 values lower than those of standard chemotherapeutics like cisplatin against various cancer cell lines, indicating potent anticancer activity .
3. Anti-inflammatory Effects
Thiadiazoles are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators.
- Evidence : Compounds within this class have been shown to reduce inflammation markers in animal models, suggesting potential therapeutic roles in inflammatory diseases .
4. Antitubercular Activity
The compound's potential as an antitubercular agent has been explored through various studies.
- Findings : Some derivatives demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) indicating stronger efficacy than traditional treatments like isoniazid .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely linked to their chemical structure. Modifications such as substituents on the thiadiazole ring can significantly influence their pharmacological properties.
| Property | Observation |
|---|---|
| Aromaticity | Enhances interaction with biological targets |
| Substituent Effects | Specific groups (e.g., methoxy or ethylthio) can improve potency against pathogens |
| Lipophilicity | Affects absorption and distribution in biological systems |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the thiadiazole ring followed by acylation or nucleophilic substitution. Key parameters include:
- Temperature : Controlled heating (e.g., 70–90°C for cyclization steps) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) for intermediates; concentrated sulfuric acid for cyclization .
- Catalysts/Reagents : Sodium hydride for deprotonation, triethylamine for neutralization, and coupling agents for amide bond formation .
- Characterization : Confirm structure via / NMR, FTIR (e.g., peaks at 1670–1657 cm for amide C=O stretch), and HRMS .
Q. What biological activities are associated with this compound, and what assays are used to evaluate them?
- Methodological Answer : Thiadiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Anti-inflammatory : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : TLC (silica gel, chloroform:acetone 3:1) monitors reaction progress .
- Spectroscopy : NMR (δ 1.91 ppm for CH, 7.52–7.94 ppm for aromatic protons) and FTIR (amide I/II bands) .
- Mass Spectrometry : HRMS or FAB-MS to confirm molecular ion peaks (e.g., m/z = 384 [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or impurities. Strategies include:
- X-ray Crystallography : Resolve ambiguous proton environments, as demonstrated for co-crystals of related thiadiazole intermediates .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
- Purification : Recrystallization (ethanol/DMF) or column chromatography to isolate pure fractions .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Thioether and amide bonds are pH-sensitive. Stability studies should:
- pH Stability : Test hydrolysis in buffers (pH 2–10) at 37°C; monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Formulation : Use lyophilization or encapsulation (e.g., liposomes) to enhance shelf-life .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer : SAR studies focus on:
- Substituent Effects : Replace the 4-methoxy group on the benzothiazole with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate bioactivity .
- Scaffold Hybridization : Fuse with triazole or quinazoline rings to enhance target binding (e.g., kinase inhibition) .
- Data Tables :
| Modification | Biological Activity | Reference |
|---|---|---|
| 5-Ethylthio → 5-Methylthio | ↑ Antimicrobial | |
| 4-Methoxy → 4-Nitro | ↑ Anticancer |
Q. What experimental designs validate hypothesized mechanisms of action (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays : Direct inhibition assays (e.g., carbonic anhydrase II for acetazolamide analogs) using UV-Vis spectroscopy .
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) with AutoDock Vina; validate with SPR or ITC .
- Gene Expression : qPCR/Western blot to measure downstream biomarkers (e.g., Bcl-2 for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
